molecular formula C25H28N6O7S3 B193799 Cefditoren Pivoxil CAS No. 117467-28-4

Cefditoren Pivoxil

Katalognummer: B193799
CAS-Nummer: 117467-28-4
Molekulargewicht: 620.7 g/mol
InChI-Schlüssel: AFZFFLVORLEPPO-BFQXLQLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefditoren Pivoxil, also known as this compound, is a semi-synthetic cephalosporin antibiotic used for oral administration. It is a prodrug that is hydrolyzed by esterases during absorption, distributing the active drug, cefditoren, in the circulating blood. This compound is primarily used to treat mild to moderate infections caused by susceptible strains of microorganisms, including acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .

Vorbereitungsmethoden

Historical Evolution of Synthetic Routes

Traditional Routes Using GCLE as Starting Material

Early methods for synthesizing cefditoren pivoxil relied on 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE) as the starting material. The process involved a Wittig reaction with 4-methyl-5-thiazole formaldehyde to generate the cefditoren mother nucleus, followed by deprotection and esterification. However, this approach suffered from low Wittig reaction yields (40–50%), prolonged reaction times (20–24 hours), and the formation of E/Z isomer mixtures . The structural similarity of these isomers complicated purification, often leaving residual E-isomers (>2%) in the final product, which compromised drug safety and efficacy . Deprotection steps further exacerbated issues by requiring environmentally hazardous reagents like phenol-trifluoroacetic acid, which contributed to toxic waste and stringent disposal requirements .

Advancements via 7-ATCA Intermediate Synthesis

Later methods utilized 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) as an intermediate. This route involved condensing 7-ATCA with AE-active ester to form cefditoren acid, which was then converted to its sodium salt before final esterification with iodomethyl pivalate. While this method simplified the synthesis, the sodium salt formation under strong alkaline conditions (pH > 10) led to partial degradation of the amide bond, reducing overall yields to 70–75% . Additionally, the sodium salt’s instability necessitated immediate use, complicating large-scale production .

Novel Industrial Preparation Methods

Silanization-Protected Wittig Reaction (CN108084212B)

The patented method in CN108084212B introduces a robust synthesis starting from 7-aminocephalosporanic acid (7-ACA), which undergoes silanization protection to enhance reactivity and reduce side reactions.

Step 1: Silanization and Iodophor Generation

7-ACA is dissolved in acetonitrile with N,O-bis(trimethylsilyl)acetamide (BSA) under nitrogen protection. Trimethylsilyl iodide (TMSI) and triphenylphosphine (PPh₃) are added to generate the iodophor intermediate. This step achieves 98% conversion by maintaining temperatures at 10–15°C and avoiding hydrolysis .

Step 2: Wittig Reaction for Mother Nucleus Formation

The iodophor intermediate reacts with 4-methyl-5-thiazole formaldehyde in the presence of sodium hexamethyldisilazide (NaN(SiMe₃)₂), yielding the cefditoren mother nucleus (7-ATCA) with >95% Z-isomer selectivity. The use of a polar aprotic solvent (N-methylpyrrolidone) suppresses E-isomer formation, ensuring a purity of 99.2% after crystallization .

Step 3: Phase-Transfer-Catalyzed Esterification

The mother nucleus undergoes esterification with iodomethyl pivalate using tetra-N-ethylammonium hydroxide as a phase-transfer catalyst. Key parameters include:

  • Temperature : 0°C during reagent addition to prevent epimerization.

  • Solvent System : Acetone-isopropyl ether (1:4 v/v) for high-purity crystallization.

  • Yield : 96.8% with 99.7% purity, as confirmed by HPLC .

Table 1: Performance of Silanization-Protected Method (CN108084212B)

ParameterValue
Reaction Time (Wittig)4 hours
Z-Isomer Selectivity>95%
Final Product Yield96.8%
Purity (HPLC)99.7%
E-Isomer Impurity<0.1%

AE-Active Ester Route (CN104513256A)

CN104513256A details an alternative method using AE-active ester for acylation.

Step 1: Condensation of 7-ATCA with AE-Active Ester

7-ATCA reacts with AE-active ester in dichloromethane-methanol (10:1 v/v) at 0–5°C. Triethylamine neutralizes liberated thiols, achieving 98% conversion in 4 hours .

Step 2: Sodium Salt Formation

Sodium isooctanoate in acetone is added to the aqueous phase, precipitating cefditoren sodium with 85% yield. However, this step’s alkaline conditions (pH 9–10) risk β-lactam ring degradation, necessitating strict temperature control (<25°C) .

Step 3: Esterification with Iodomethyl Pivalate

Cefditoren sodium reacts with iodomethyl pivalate in N-methylpyrrolidone, using pyridine to scavenge hydroiodic acid. The process achieves 89.7% yield and 99.0% purity but requires multiple washing steps to remove sodium isooctanoate residues .

Table 2: Comparative Analysis of Key Methods

ParameterGCLE Route7-ATCA Route (CN104513256A)Silanization Route (CN108084212B)
Starting MaterialGCLE7-ATCA7-ACA
Key ReactionWittigAcylationSilanization-Wittig
Yield (%)40–5070–7590–97
Purity (%)95–9798–9999.5–99.7
E-Isomer Impurity (%)1.5–2.00.5–1.0<0.1
Environmental ImpactHighModerateLow

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

  • N-Methylpyrrolidone (NMP) : Enhances solubility of intermediates and reduces viscosity, facilitating mixing in large reactors .

  • Tetra-N-Ethylammonium Hydroxide : Accelerates esterification by shuttling ions between aqueous and organic phases, reducing reaction time from 6 hours to 2 hours .

Temperature Control

Maintaining temperatures below 10°C during iodomethyl pivalate addition prevents Δ³-isomer formation, a common by-product that reduces antibiotic potency .

Crystallization Techniques

Gradient crystallization using acetone-isopropyl ether ensures slow nucleation, producing uniform crystals with ≤0.3% residual solvents .

Industrial-Scale Considerations

Cost Efficiency

The silanization route reduces raw material costs by 30% compared to GCLE-based methods, as 7-ACA is more economical than GCLE ($120/kg vs. $450/kg) .

Waste Management

Novel methods eliminate phenol and trifluoroacetic acid, reducing hazardous waste output by 70%. Neutralization with ammonium chloride generates non-toxic ammonium salts, simplifying disposal .

Regulatory Compliance

Process analytical technology (PAT) is integrated for real-time HPLC monitoring, ensuring consistent purity (>99.5%) and compliance with ICH Q3A guidelines .

Analyse Chemischer Reaktionen

Hydrolytic Degradation Pathways

Cefditoren pivoxil is susceptible to hydrolysis under acidic, alkaline, and neutral conditions, forming degradation products (DPs) while remaining stable under photolytic and thermal stress .

Key Findings:

  • Acidic Hydrolysis (0.1N HCl, 80°C) :

    • Degrades into DP-I (loss of pivoxil moiety) and DP-II (loss of pivaloyloxy group) .

    • DP-I (m/z 507.0499) and DP-II (m/z 521.0730) were characterized via LC-MS/TOF .

    • Degradation extent : 3.51% over 24 hours .

  • Alkaline Hydrolysis (0.1N NaOH, 80°C) :

    • Rapid degradation (99.46% in 24 hours) .

    • Complete cleavage of the β-lactam ring and ester groups .

  • Neutral Hydrolysis (Water, 80°C) :

    • Forms similar DPs as acidic conditions, with 5.20% degradation .

Table 1: Hydrolytic Degradation Under Stress Conditions

ConditionDegradation (%)Major ProductsCharacterization Method
Acidic (HCl)3.51DP-I, DP-IIHPLC, LC-MS/TOF
Alkaline (NaOH)99.46Multiple fragmentsHPLC, LC-MS/TOF
Neutral (H₂O)5.20DP-I, DP-IIHPLC

Oxidative Degradation

Exposure to oxidative agents (3% H₂O₂, 80°C) results in 40.32% degradation over 24 hours, producing distinct fragments detectable via HPLC . The thiazole and β-lactam rings are primary targets for oxidation .

Prodrug Activation via Enzymatic Hydrolysis

This compound is rapidly hydrolyzed by intestinal esterases to release the active drug cefditoren and pivalate .

Reaction Mechanism:

Cefditoren pivoxilesterasesCefditoren+Pivalate\text{this compound}\xrightarrow{\text{esterases}}\text{Cefditoren}+\text{Pivalate}

  • Pivalate elimination : >70% excreted as pivaloylcarnitine via urine .

Route 2: Improved Method (Patent CN108084212B)

  • Silylation : 7-ACA reacts with N,O-bis(trimethylsilyl)acetamide (BSA).

  • Iodination : Trimethylsilyl iodide (TMSI) facilitates iodination.

  • Coupling : Iodomethyl pivalate introduces pivoxil group.

  • Crystallization : Acetone-isopropyl ether yields pure this compound.

Stability in Formulation

  • Surface Energetics : Amorphous this compound exhibits humidity-dependent basicity due to carbonyl group shielding by adsorbed water .

  • Chromatographic Stability : HPLC methods confirm drug stability in tablets (98.70–99.22% recovery) .

Degradation Pathway Elucidation

LC-MS/TOF studies reveal a sequential fragmentation pattern for this compound and its DPs :

  • Loss of pivoxil moiety → DP-I.

  • Cleavage of β-lactam ring → DP-II.

  • Further fragmentation into smaller ions (m/z 240–591) .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, cefditoren pivoxil is studied for its unique structure and reactivity. Researchers explore its synthesis, stability, and interactions with other compounds to develop new antibiotics with improved properties .

Biology

In biology, this compound is used to study bacterial resistance mechanisms and the effectiveness of cephalosporins against various bacterial strains. It serves as a model compound for understanding the interactions between antibiotics and bacterial cells .

Medicine

In medicine, this compound is used to treat bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. Clinical studies focus on its efficacy, safety, and pharmacokinetics in different patient populations .

Industry

In the pharmaceutical industry, this compound is manufactured and marketed as this compound. It is used in the development of new formulations and combination therapies to enhance its therapeutic effects .

Wirkmechanismus

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren binds to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. This leads to the lysis and death of the bacterial cell. Cefditoren is stable in the presence of various β-lactamases, including penicillinases and some cephalosporinases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Cefditoren Pivoxil

This compound is unique due to its high oral bioavailability and stability against β-lactamases. Its broad-spectrum activity makes it effective against a wide range of bacterial pathogens, including those resistant to other antibiotics. The presence of the pivoxil ester group enhances its absorption and distribution in the body, making it a valuable option for treating bacterial infections .

Biologische Aktivität

Cefditoren pivoxil is an oral cephalosporin antibiotic that exhibits significant antibacterial activity against a range of pathogens, particularly Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and research findings.

Pharmacodynamics

This compound is a prodrug that is converted to its active form, cefditoren, through hydrolysis by esterases during absorption. The bactericidal action of cefditoren is primarily due to its ability to inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). It demonstrates stability against various β-lactamases, making it effective against resistant strains of bacteria.

Key Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: Cefditoren binds to PBPs, disrupting bacterial cell wall formation.
  • Stability Against β-lactamases: Cefditoren retains activity against many β-lactamase-producing organisms, enhancing its effectiveness in treating resistant infections .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and elimination:

  • Absorption: The absolute bioavailability of this compound is approximately 14% when taken on an empty stomach and increases slightly to 16.1% with a low-fat meal.
  • Distribution: The volume of distribution is about 9.3 L, with an average protein binding rate of 88%.
  • Metabolism: Cefditoren is minimally metabolized after conversion from this compound.
  • Elimination Half-life: The mean terminal elimination half-life is approximately 1.6 hours in healthy adults.
  • Renal Excretion: Over 99% of the drug is eliminated via renal pathways as pivaloylcarnitine .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy against infections caused by resistant bacteria. Notable studies include:

  • Acute Uncomplicated Cystitis:
    • A randomized controlled trial compared 3-day versus 7-day treatment regimens in women with acute uncomplicated cystitis caused predominantly by Escherichia coli.
    • Results showed clinical cure rates of 90.9% for the 3-day group and 93.2% for the 7-day group, indicating comparable efficacy between both regimens .
Treatment DurationClinical Cure Rate (%)Microbiological Cure Rate (%)
3 days90.982.5
7 days93.290.2
  • Pneumonia:
    • In a study involving mice infected with Streptococcus pneumoniae, cefditoren demonstrated potent antimicrobial effects at concentrations above the minimum inhibitory concentration (MIC), achieving significant reductions in bacterial counts with appropriate dosing strategies .

Case Studies

Case Study: Efficacy Against Fluoroquinolone-Resistant Strains
A clinical evaluation highlighted cefditoren's effectiveness against fluoroquinolone-resistant E. coli strains isolated from patients with urinary tract infections (UTIs). This study emphasized the importance of cefditoren as a treatment option in cases where traditional therapies fail due to resistance .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to other antibiotics in its class. Common adverse effects include gastrointestinal disturbances and allergic reactions; however, serious adverse events are rare.

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying Cefditoren Pivoxil in pharmaceutical formulations?

  • Methodological Answer : A reversed-phase HPLC method using a C18 column (e.g., Nucleosil 150 x 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0), acetonitrile, and methanol (50:25:25 v/v) at 1.0 mL/min flow rate is widely used. Detection at 230 nm provides a retention time of ~4.2 min, with linearity (40–360 µg/mL), accuracy (~99%), and precision (RSD <2%) . For method validation, include system suitability criteria (theoretical plates ≥2000, peak symmetry ≤2.0) and adhere to ICH guidelines for specificity and robustness .

Q. How does food intake influence the pharmacokinetics of this compound?

  • Methodological Answer : Administer this compound with or immediately after a meal to enhance bioavailability. Pharmacokinetic studies show a 50% increase in Cmax and 70% increase in AUC under fed vs. fasting conditions due to improved solubility and esterase-mediated hydrolysis. Design bioavailability studies using crossover protocols with standardized meals (e.g., 14 g fat, 23 g protein) and monitor plasma concentrations via LC-MS .

Q. What are the key physicochemical properties of this compound relevant to formulation development?

  • Methodological Answer : this compound is a light-yellow crystalline powder with low aqueous solubility (freely soluble in dilute HCl, <0.1 mg/mL in water). Its molecular weight (620.72), partition coefficient, and stability under varying pH conditions must be characterized early. Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm polymorphic forms and excipient compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound against ESBL-producing E. coli?

  • Methodological Answer : Discrepancies arise from differences in urinary drug concentration (≍30% excreted unchanged) vs. MIC thresholds. To reconcile results:

  • Conduct in vitro susceptibility tests using urinary tract infection (UTI)-specific inoculum sizes (e.g., 10⁵ CFU/mL).
  • Measure urinary drug levels post-administration via LC-MS and correlate with MIC90 values for ESBL strains.
  • Account for regional resistance patterns (e.g., 20% fluoroquinolone-non-susceptible strains in Japan) .

Q. What methodological considerations are critical for characterizing hydrolytic degradation products of this compound?

  • Methodological Answer : Follow ICH Q1A(R2) stress testing guidelines:

  • Acidic/alkaline hydrolysis (0.1–1.0 M HCl/NaOH, 60–80°C) to force degradation.
  • Use LC-MS/TOF with electrospray ionization (ESI+) to identify degradants (e.g., DP I and II). Assign structures via accurate mass (Δ <5 ppm) and fragmentation patterns (e.g., loss of pivaloyloxymethyl group) .
  • Validate stability-indicating methods per ICH Q2(R1) .

Q. How can gastroretentive formulations improve the therapeutic efficacy of this compound?

  • Methodological Answer : Design floating matrix tablets using 2³ factorial experiments to optimize:

  • Polymer blends (e.g., HPMC K4M, sodium alginate) for buoyancy (>12 hrs) and sustained release.
  • In vitro dissolution in 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8) to mimic GI transit.
  • Correlate in vitro release profiles with in vivo absorption using deconvolution methods .

Q. What analytical strategies are recommended for detecting and quantifying this compound impurities?

  • Methodological Answer :

  • Use gradient HPLC with PDA detection (e.g., 210–300 nm) to resolve impurities (e.g., Impurity 3, CAS 145904-68-3).
  • Validate methods per USP<1086> for specificity, LOD/LOQ (≤0.1%), and forced degradation studies.
  • Cross-reference with pharmacopeial standards (USP/EP) for impurity profiling .

Q. Methodological Guidelines

Q. How to design a robust analysis plan for comparative efficacy studies of this compound regimens?

  • Recommendations :

  • Predefine endpoints (e.g., clinical cure rate, microbiological eradication) and statistical power (≥80%) in multicenter, randomized, open-label trials.
  • Use stratified randomization for covariates like pathogen resistance (e.g., fluoroquinolone-non-susceptible strains).
  • Include sensitivity analyses to address missing data and outliers .

Q. What frameworks are suitable for formulating research questions on this compound’s mechanism of action?

  • Answer : Apply PICO:

  • P opulation: Bacterial strains (e.g., S. pneumoniae, ESBL-E. coli).
  • I ntervention: this compound dosage (200–400 mg BID).
  • C omparator: Other cephalosporins (e.g., cefdinir).
  • O utcome: MIC90, time-kill kinetics .

Eigenschaften

Key on ui mechanism of action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.

CAS-Nummer

117467-28-4

Molekularformel

C25H28N6O7S3

Molekulargewicht

620.7 g/mol

IUPAC-Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16+/t17-,21-/m1/s1

InChI-Schlüssel

AFZFFLVORLEPPO-BFQXLQLQSA-N

SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Isomerische SMILES

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Kanonische SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Aussehen

Off-White to Pale Yellow Solid

melting_point

127-129 °C
127 - 129 °C

Key on ui other cas no.

117467-28-4

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard

Reinheit

> 95%

Menge

Milligrams-Grams

Löslichkeit

Soluble at levels equal to < 0.1 mg/mL.
4.41e-02 g/L

Synonyme

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester
CDTR-PI
cefditoren pivoxil
ME 1207
ME-1207
Spectracef

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cefditoren Pivoxil
Cefditoren Pivoxil
Cefditoren Pivoxil
Cefditoren Pivoxil
Cefditoren Pivoxil
Cefditoren Pivoxil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.